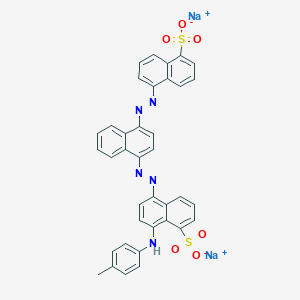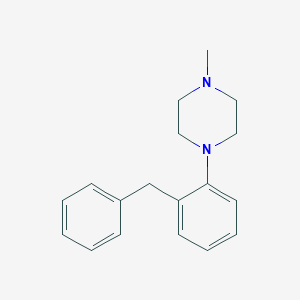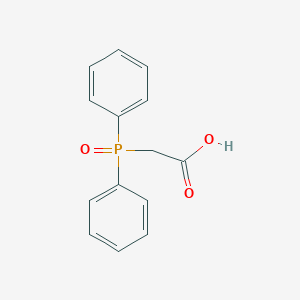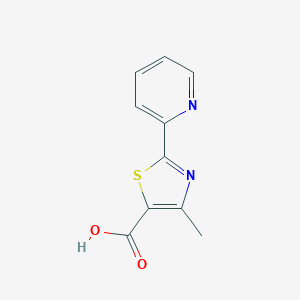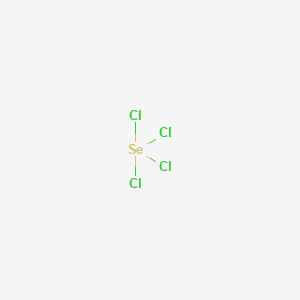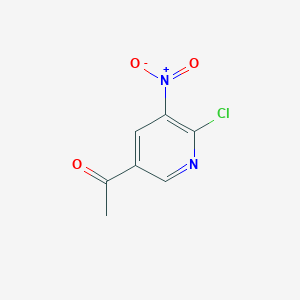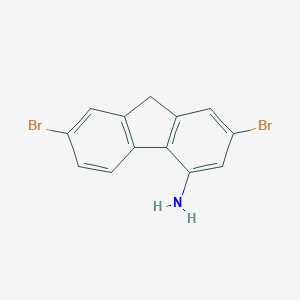
2,7-dibromo-9H-fluoren-4-amine
Vue d'ensemble
Description
2,7-Dibromo-9H-fluoren-4-amine is a chemical compound that is part of the fluorene family, characterized by a tricyclic structure that includes a 9H-fluorene core. This compound is of interest due to its potential applications in the synthesis of polyimides and other polymers, as well as in the development of optical materials and fluorescence probes .
Synthesis Analysis
The synthesis of 2,7-Dibromo-9H-fluoren-4-amine involves a multi-step process starting from 9H-fluorene. The first step is bromination, followed by nitration, and finally reduction to introduce the amino group at the 4-position. The bromination step yields 2,7-dibromo-9H-fluorene with a high efficiency of 93.8% under optimal conditions using CHCl3 as the solvent and CuBr2 as the catalyst. The nitration step is performed with a mixture of HNO3 and H2SO4, leading to a yield of 94.7%. The final reduction step to obtain the amino derivative is carried out with Zn/CaCl2, resulting in an 89.5% yield .
Molecular Structure Analysis
The molecular structure of 2,7-Dibromo-9H-fluoren-4-amine is confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and ESI-MS. The presence of bromine atoms at the 2 and 7 positions and the amino group at the 4 position on the fluorene ring system is indicative of the compound's potential reactivity and ability to participate in further chemical transformations .
Chemical Reactions Analysis
2,7-Dibromo-9H-fluoren-4-amine can undergo various chemical reactions due to the presence of reactive bromine atoms and the amino group. It can serve as a building block for the synthesis of polyimides and other polymers, as demonstrated by the preparation of novel polyimides with excellent solubility, optical transparency, and thermal stability . The compound's reactivity also allows for the creation of conjugated systems with potential applications in optical materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 2,7-Dibromo-9H-fluoren-4-amine, such as polyimides, include high solubility in organic solvents, the ability to form transparent and flexible films, low moisture absorption, and low dielectric constants. These materials also exhibit UV-vis absorption cutoff wavelengths in the range of 352-409 nm, indicating potential use in optical applications. The thermal stability of these materials is noteworthy, with decomposition temperatures above 510°C and glass transition temperatures ranging from 274 to 346°C . The optical properties of 2,7-Dibromo-9H-fluoren-4-amine itself are characterized by a maximum absorption wavelength (λmax) of 352.4 nm and emission wavelengths (λem) of 388.4 nm and 412.2 nm, with a low optical band gap of 2.66 eV .
Applications De Recherche Scientifique
Synthesis and Optical Properties
2,7-Dibromo-4-amino-9H-fluorene has been synthesized from 9H-fluorene using bromination, nitration, and reduction. Its optical properties include a maximum wavelength (λmax) of 352.4 nm and emission wavelengths (λem) of 388.4 nm and 412.2 nm, with a low optical band gap of 2.66 eV (Jiang Shan-sha, 2015).
Fluorescence Probes for Solvation Dynamics
N-substituted 2-amino-9,9-dialkylfluorenes, synthesized from 2-halo-9,9-dialkylfluorenes through Pd-catalyzed substitution with amines, are promising candidates for fluorescence probes in femtosecond solvation dynamics (G. Saroja et al., 2004).
Conjugated Porous Polymers and Carbon Nanotubes
Tris(4-(2,7-dibromo-9-phenyl-9-fluoren-9-yl)phenyl)amine, synthesized from 2,7-dibromo(9-phenyl-fluoren-9-ol), is used as a building block for conjugated porous polymers, showing nanotubular morphology and potential in template-free synthesis of porous carbon nanotubes (Xiaodong Zhuang et al., 2013).
Fluorescence Sensing Polymers
Novel polyaniline derivatives of poly(9,9-dihexyl-9H-fluoren-2-amine) are synthesized and applied in fluorescence detection of different acids and amines, expanding the application scope of polyaniline derivatives in multiple-functional chemosensors (J. Qian et al., 2019).
Arylamino-Functionalized Copolymers for Light Emission
Arylamino-functionalized copolymers, synthesized using 4,4′-(2,7-dibromo-9H-fluorene-9,9-diyl)dianiline, exhibit blue light emission and wide optical bandgaps, suitable for organic–inorganic semiconductor composites with tunable emission colors (I. Kanelidis et al., 2011).
Two-Photon Absorption for Fluorescence Microscopy
Fluorene analogues, synthesized through Ullmann amination, display potential as fluorophores in two-photon fluorescence microscopy due to desirable absorption for two-photon excitation by near-IR femtosecond lasers (Belfield et al., 2000).
Electron Transport Materials in LEDs
2,7-Poly(9-fluorenone), a conjugated polymer derived from 2,7-dibromo-9-fluorenone, is suitable as an electron transport material in multilayer LED due to its reversible reduction and accessibility (F. Uckert et al., 1999).
Anticancer and Antimicrobial Agents
Thiazolidinone and azetidinone analogues based on 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety show significant antimicrobial activity and potential as anticancer agents (E. Hussein et al., 2020).
Photophysical Properties and Self-Assembly Behaviors
Polyfluorene derivatives with primary amine groups exhibit special surface morphologies due to hydrogen bonding and π–π stacking interactions, beneficial for molecular ordering and device fabrication (Zeng-Shan Guo et al., 2009).
Three-Photon Absorption Fluorophores
Tri(9,9-diethyl-9H-fluorenyl)amine and related fluorophores exhibit large intrinsic three-photon absorption in the near-IR region, making them suitable for applications requiring strong three-photon absorptivity (Z. Suo et al., 2005).
Safety And Hazards
Orientations Futures
While the future directions for this specific compound are not explicitly mentioned in the search results, related compounds have shown potential in various applications. For example, 2,7-dibromo-9-fluorenone has been used in the preparation of polymers for the synthesis of 2,7-poly (9-fluorenone) . This suggests potential future directions in polymer synthesis and materials science.
Propriétés
IUPAC Name |
2,7-dibromo-9H-fluoren-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6H,3,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRGFCZFXXGGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170490 | |
| Record name | Fluoren-4-amine, 2,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dibromo-9H-fluoren-4-amine | |
CAS RN |
1785-09-7 | |
| Record name | 2,7-Dibromo-9H-fluoren-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dibromo-4-fluorenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dibromo-4-fluorenamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoren-4-amine, 2,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-4-fluorenamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6N4Y2DN2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



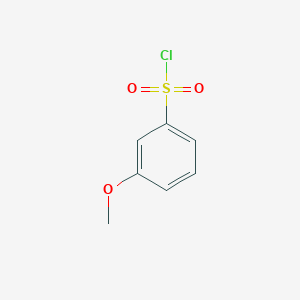
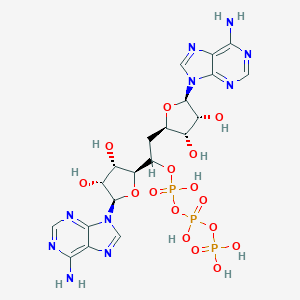
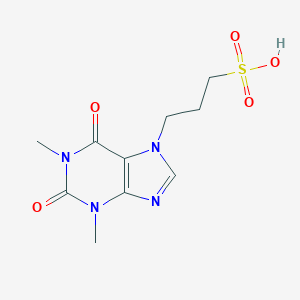

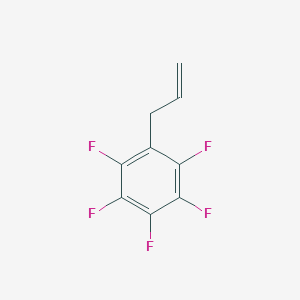
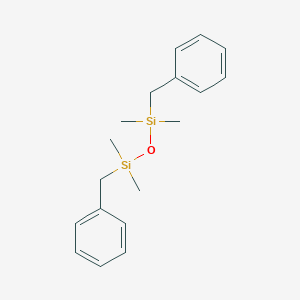
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
